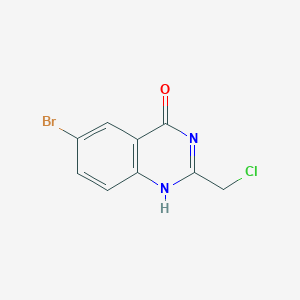
6-溴-2-(氯甲基)喹唑啉-4(3H)-酮
描述
Synthesis Analysis
The synthesis of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one and its derivatives often involves multi-step reactions starting from bromoanthranilic acid, benzoyl chloride, and various substituted amino synthons. These processes are aimed at introducing specific functional groups that contribute to the compound's unique chemical and physical properties (Posinasetty et al., 2023).
Molecular Structure Analysis
The molecular structure of derivatives related to 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one has been elucidated through crystallographic analysis and density functional theory (DFT). These studies reveal the conformational stability and electronic configuration of the molecule, offering insights into its physicochemical behaviors (Liu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one derivatives include condensation with trimethoprim, pyrimethamine, and lamotrigine, leading to a series of compounds with potential antiviral and cytotoxic activities. These studies highlight the compound's reactivity towards different chemical reagents and its potential as a chemical scaffold for developing therapeutic agents (Dinakaran et al., 2003).
Physical Properties Analysis
The physical properties of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one derivatives, such as solubility, melting point, and crystallinity, can be inferred from their synthesis and structural analysis. These properties are crucial for determining the compound's applicability in various scientific and industrial settings.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the potential applications of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Murti et al., 2011).
科学研究应用
- Summary of the Application : This compound has been used in the synthesis of novel derivatives with potential anthelmintic and antibacterial properties .
- Methods of Application or Experimental Procedures : The derivatives were synthesized using bromoanthranilic acid, benzoyl chloride, and different substituted amino synthons . The chemical structures of these compounds were characterized through IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry . Computational tools like PASS, Molinspiration, Osiris, and Swiss ADME were used to make predictions about the properties of these molecules . These predictions encompassed factors such as anthelmintic and antibacterial traits, drug-likeness, bioactivity scores, toxicity, and potential molecular targets . In vitro assays were performed to evaluate the bioactivities of the synthesized compounds .
- Results or Outcomes : The results of these assays provide valuable insights into the potential of these compounds as agents with anthelmintic and antibacterial properties . For anthelmintic effectiveness, the conventional method of assessing paralysis and mortality in earthworms for each compound was followed . The antibacterial efficacy was tested against both Gram-positive and Gram-negative bacterial strains, using the agar cup plate technique .
安全和危害
属性
IUPAC Name |
6-bromo-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRRCDOIGNYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(chloromethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
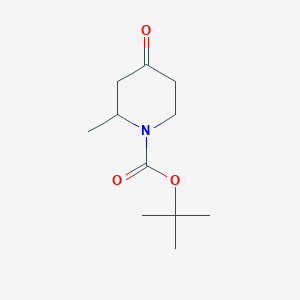
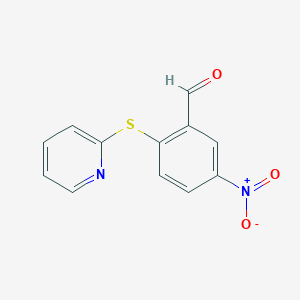
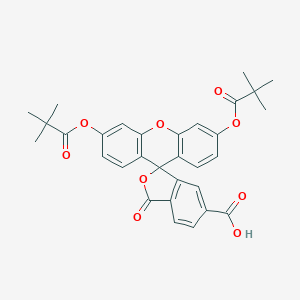
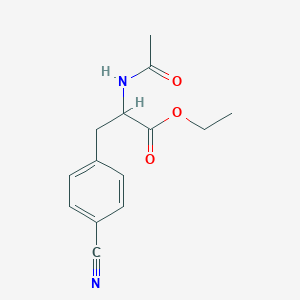
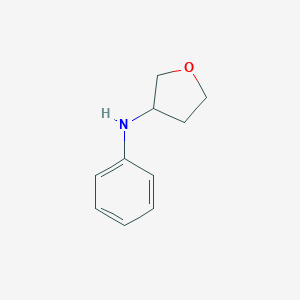
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
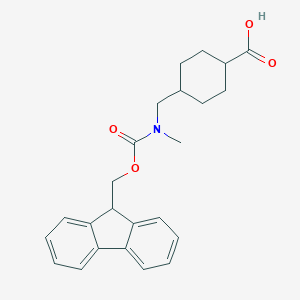
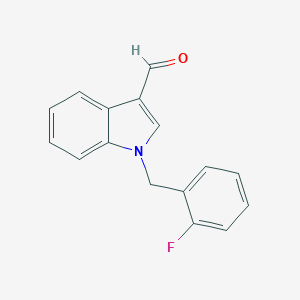
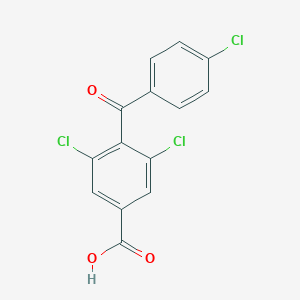
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
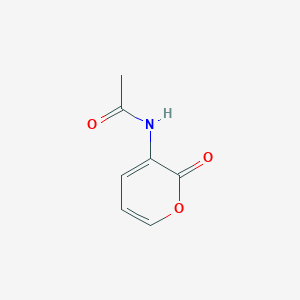
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)